CK1-IN-1 CK1-IN-1 PUN51207, also known as CK1-IN-1, is a casein kinase 1 (CK1) inhibitor. PUN51207 was reported in patent WO2015119579A1, compound 1c, has IC50s of 15 nM, 16 nM, 73 nM for CK1δ, and CK1ε, p38σ MAPK, respectively. PUN51207 has CAS#1784751-20-7 and Inchi key PUQAFIILJICJRR-UHFFFAOYSA-N. It was named for PUN51207 according to Hodoodo Chemical Nomenclature.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0540633
InChI: InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29)
SMILES: C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F
Molecular Formula: C24H15F2N3
Molecular Weight: 383.4 g/mol

CK1-IN-1

CAS No.:

Cat. No.: VC0540633

Molecular Formula: C24H15F2N3

Molecular Weight: 383.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CK1-IN-1 -

Specification

Molecular Formula C24H15F2N3
Molecular Weight 383.4 g/mol
IUPAC Name 4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
Standard InChI InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29)
Standard InChI Key PUQAFIILJICJRR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

CK1-IN-1, also known as PUN51207, is a 2,4,5-tri-substituted azole-based compound with specific inhibitory action against casein kinase 1. The compound possesses the following physicochemical properties:

PropertySpecification
CAS Number1784751-20-7
Molecular FormulaC24H15F2N3
Molecular Weight383.39
Physical AppearanceLight Yellow Solid
Purity98.7-99.35%
SMILES NotationFC1=CC=C(C2=C(C3=CC=NC=C3)NC(C4=CC=C5C=CC=CC5=C4F)=N2)C=C1
Solubility in DMSO62.5 mg/mL (163.02 mM; requires ultrasonication)
Solubility in H2O< 0.1 mg/mL (practically insoluble)

The chemical structure features a tri-substituted azole core with fluorinated aromatic groups that contribute to its high selectivity and potency against CK1 isoforms .

Mechanism of Action

CK1-IN-1 functions as a selective ATP-competitive inhibitor of casein kinase 1, particularly targeting the delta (δ) and epsilon (ε) isoforms. The compound binds to the ATP-binding pocket of CK1 enzymes, preventing phosphorylation of their substrates and subsequently inhibiting downstream signaling pathways .

The inhibitory profile of CK1-IN-1 demonstrates remarkable potency against multiple targets:

Target EnzymeIC50 Value
CK1δ15 nM
CK1ε16 nM
p38σ MAPK73 nM

This inhibitory profile indicates approximately 5-fold selectivity for CK1δ/ε over p38σ MAPK, making it a valuable tool for investigating CK1-specific functions in biological systems .

Casein Kinase 1 Biology and Significance

Casein kinase 1 enzymes comprise a family of serine/threonine kinases with seven isoforms identified in humans (α, γ1, γ2, γ3, δ, and ε). These enzymes phosphorylate key regulatory molecules involved in essential cellular processes:

CK1 IsoformPrimary Functions
CK1αRegulates β-catenin phosphorylation, p53 signaling, apoptotic pathways
CK1δ/εControl circadian rhythm, Wnt signaling, cell cycle progression, microtubule dynamics
CK1γMembrane-bound, phosphorylates LRP5/6 in Wnt signaling

CK1 enzymes play crucial roles in several regulatory nodes essential for normal cell function and are implicated in tumorigenesis when dysregulated .

The most significant functions of CK1 kinases include:

  • Regulation of Wnt signaling pathways (both canonical and non-canonical)

  • Control of cell proliferation and cell cycle progression

  • Modulation of apoptosis and autophagy mechanisms

  • Regulation of circadian rhythms

  • Influence on cytoskeletal dynamics and cell polarity

Role in Pathological Conditions

Dysregulation of CK1 isoforms has been implicated in several pathological conditions, making CK1 inhibitors like CK1-IN-1 valuable for both research and potential therapeutic applications.

Cancer

Altered expression or activity of CK1 isoforms has been observed in various malignancies:

Cancer TypeCK1 Involvement
GliomaCK1 expression correlates with tumor grade and patient survival; promotes proliferation and metastasis via AKT-MMP2 pathway
Hematological CancersCK1δ/ε inhibition blocks chronic lymphocytic leukemia (CLL) development by inhibiting WNT-5A/ROR1-driven non-canonical Wnt pathway
Myelodysplastic Syndrome (MDS)CK1α inhibition activates p53 pathway, showing promising preclinical activity
Acute Myeloid Leukemia (AML)CK1α acts via activation of p53 pathway
Multiple Myeloma (MM)CK1α inhibition shows therapeutic potential

In glioma specifically, immunohistochemical studies have demonstrated that CK1 expression is upregulated in samples with increased tumor grade, and survival analysis using Kaplan-Meier and multivariate analysis by Cox regression indicated that CK1 could serve as an independent prognostic marker .

Other Conditions

CK1 isoforms have been implicated in other pathological conditions:

  • Neurodegenerative disorders, including Alzheimer's disease

  • Inflammatory diseases

  • Host-pathogen interactions in infectious diseases

Comparative Analysis with Other CK1 Inhibitors

CK1-IN-1 belongs to a growing family of CK1 inhibitors, each with distinct properties and selectivity profiles:

InhibitorCK1ε IC50CK1δ IC50CK1α IC50Other TargetsDevelopment Stage
CK1-IN-116 nM15 nMNot specifiedp38σ MAPK (73 nM)Preclinical
PF-480056732 nM711 nMNot specifiedEGFRPreclinical
PF-6704627.7 nM14 nMNot specifiedEGFR, p38αPreclinical
D4476270 nM300 nM37% inhibition at 0.5 μMALK5Preclinical
BTX-A514.4 nM1.8 nM5.3 nMCDK7/9Clinical, Phase I
Umbralisib40% inhibition at 1 μMNo inhibitionNo inhibitionPI3KδClinical, Phase III

Compared to other inhibitors, CK1-IN-1 demonstrates excellent potency against both CK1δ and CK1ε, with relatively limited off-target effects, making it a valuable research tool for investigating CK1-specific functions .

Experimental Applications and Considerations

FormStorage TemperatureStability Period
Lyophilized/Powder-20°C3 years
In solution (DMSO)-20°C3 months

It is recommended to aliquot solutions to avoid multiple freeze/thaw cycles, which can reduce potency .

Solution Preparation

Due to its limited water solubility, CK1-IN-1 should be dissolved in DMSO for stock solutions:

  • Prepare a stock solution of 62.5 mg/mL (163.02 mM) in DMSO

  • Ultrasonication may be required for complete dissolution

  • Dilute to working concentrations in appropriate buffer systems

  • Note that the compound is practically insoluble in water (< 0.1 mg/mL)

Future Research Directions

Several promising research avenues for CK1-IN-1 and related compounds include:

  • Development of isoform-specific CK1 inhibitors to more precisely target disease-relevant pathways

  • Clinical translation of CK1 inhibitors, especially for hematological malignancies

  • Structure-activity relationship studies to enhance potency, selectivity, and pharmacokinetic properties

  • Combination therapy approaches, particularly with other pathway-targeted agents

  • Investigation of CK1-IN-1 in stem cell differentiation protocols for regenerative medicine applications

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